Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)
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Overview
Description
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and a benzyloxy-substituted phenylethanol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and its ability to dissolve a wide range of metal salts . The benzyloxy-substituted phenylethanol component adds aromatic and alcohol functionalities to the molecule, making it versatile for various chemical applications.
Preparation Methods
The synthesis of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-[4-(benzyloxy)phenyl]ethan-1-ol. The reaction conditions often include the use of a solvent such as methanol or diethyl ether, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted phenylethanol derivatives.
Scientific Research Applications
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonic acid component acts as a strong acid, facilitating protonation and activation of substrates in chemical reactions. The benzyloxy-substituted phenylethanol component can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol can be compared with similar compounds such as:
Methanesulfonic acid–2-[4-(methoxy)phenyl]ethan-1-ol: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
Methanesulfonic acid–2-[4-(hydroxy)phenyl]ethan-1-ol: The presence of a hydroxy group instead of a benzyloxy group alters its chemical properties and potential uses. The uniqueness of methanesulfonic acid–2-[4-(benzyloxy)phenyl]ethan-1-ol lies in its combination of strong acidic properties and the versatile benzyloxy-substituted phenylethanol moiety, making it suitable for a wide range of applications.
Properties
CAS No. |
61439-60-9 |
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Molecular Formula |
C16H20O5S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methanesulfonic acid;2-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H16O2.CH4O3S/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;1-5(2,3)4/h1-9,16H,10-12H2;1H3,(H,2,3,4) |
InChI Key |
DIRONBUEXPVIGK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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